7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a cyclohexyl substituent at the 7-position and a pyridin-4-yl group at the 2-position.
Properties
IUPAC Name |
11-cyclohexyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-6-9-20-10-7-13)23-25(19)16(15)8-11-24(18)14-4-2-1-3-5-14/h6-12,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNSAFQEPMPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.
Scientific Research Applications
7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). This makes it a candidate for cancer treatment.
Biology: It is used in biological assays to study cell cycle progression and apoptosis induction.
Pharmacology: The compound’s interactions with adenosine receptors make it useful for developing functionalized ligands for receptor studies.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of CDK2/cyclin A2, disrupting the kinase’s activity and leading to cell cycle arrest and apoptosis . The compound’s binding to adenosine receptors involves specific interactions at the receptor’s active site, influencing receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular properties, pharmacological activities, and synthetic pathways.
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Findings:
Substituent Impact on Activity: The pyridin-4-yl group in the target compound and its analogs (e.g., ) may enhance π-π stacking interactions with enzyme active sites, a feature absent in Compound 32 (3-chlorobenzyl) and Compound 3 (furan-based) . Cyclohexyl vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step cyclization, similar to methods described for Compound 3 (reflux with hydrazine hydrate) . In contrast, Compound 32 uses ionic liquid (BMIM-PF6) for improved yield .
Pharmacological Gaps: While anti-ulcer activity is reported for Compound 3 , the target compound lacks explicit bioactivity data.
Biological Activity
The compound 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often employ methods such as cyclization and functional group modifications to yield the desired heterocyclic structure. For instance, a recent study highlighted the synthesis of various pyrido[3,2-e][1,3,4]triazolo compounds that serve as a basis for exploring similar derivatives with potential antiviral properties against SARS-CoV-2 .
Antiviral Activity
Recent investigations have shown that compounds related to This compound exhibit significant antiviral activity. In particular, molecular docking studies have indicated promising interactions with viral proteases. For example:
| Compound Code | Cytotoxicity (CC50, µM) | Antiviral Activity (IC50, µM) | Selectivity Index (SI) |
|---|---|---|---|
| 7c | 156.45 | 1.2 | 130 |
| 7d | 167.04 | 2.34 | 71 |
| 7e | 165.04 | 2.3 | 72 |
| Lopinavir | 44.95 | 5.246 | 8.57 |
The data indicates that compound 7c shows the highest selectivity index and lower cytotoxicity compared to Lopinavir, a standard protease inhibitor used in antiviral therapy .
Anticancer Activity
In addition to antiviral properties, compounds within this class have been explored for their anticancer activities. A study reported that derivatives of This compound exhibited varying degrees of cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions significantly influenced their anticancer efficacy.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A notable study evaluated the antiviral efficacy of synthesized compounds against SARS-CoV-2. The results demonstrated that certain derivatives showed IC50 values significantly lower than those of established antiviral agents like Lopinavir. This suggests that these compounds could be further developed as potential therapeutic agents for COVID-19 .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of similar heterocycles revealed that modifications at the pyridine ring could enhance cytotoxicity against specific cancer types. The study emphasized the importance of functional group positioning in optimizing biological activity and reducing off-target effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- Electron-withdrawing groups on the phenyl ring enhance antiviral activity.
- The presence of specific substituents can modulate both cytotoxicity and selectivity indices.
- The triazole and pyrimidine moieties play critical roles in the interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step reactions, including cyclization and condensation. A common approach involves:
- Step 1 : Condensation of a pyridine derivative with a triazole precursor under acidic conditions.
- Step 2 : Cyclization using catalysts like potassium carbonate in dimethylformamide (DMF) at controlled temperatures (60–80°C).
- Step 3 : Purification via column chromatography or recrystallization from ethanol . Key Data : Yields range from 45–65%, with purity confirmed by HPLC (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridyl protons at δ 8.5–9.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450) .
- Infrared (IR) Spectroscopy : C=N stretches (~1620 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Q. What preliminary assays are used to assess its biological activity?
Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases or proteases (IC₅₀ values reported in µM ranges) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ of 2–10 µM in HeLa cells) .
- Solubility Profiling : LogP values (~3.5) and aqueous solubility (<10 µg/mL) via shake-flask method .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies involve:
- Substituent Modification : Replacing the cyclohexyl group with cyclopentyl or aromatic rings to alter lipophilicity and target binding .
- Heteroatom Introduction : Adding fluorine or chlorine to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 hours in murine models) .
- Data-Driven Design : Computational docking (AutoDock Vina) to predict interactions with ATP-binding pockets (ΔG ≈ -9.5 kcal/mol) .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
Contradictions arise from assay conditions (e.g., serum concentration, pH). Solutions include:
- Standardized Protocols : Uniform ATP concentrations (1 mM) in kinase assays .
- Orthogonal Validation : Cross-verifying cytotoxicity via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .
- Meta-Analysis : Aggregating data from ≥3 independent labs to identify outliers .
Q. What methods improve solubility for in vivo studies without compromising activity?
Strategies include:
- Prodrug Design : Phosphorylating the pyridyl group to enhance hydrophilicity (aqueous solubility improved to 50 µg/mL) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
- Co-Crystallization : Using succinic acid to form salts (melting point reduced from 205°C to 180°C) .
Methodological Guidance
Q. How are computational tools applied to predict target interactions?
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding modes (e.g., hydrogen bonds with Glu738 in EGFR) .
- MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .
Q. What in vitro models are suitable for toxicity screening?
- HepG2 Cells : Assess hepatotoxicity via ALT/AST release .
- hERG Assay : Patch-clamp to evaluate cardiac risk (IC₅₀ >30 µM preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
